
6-(4,6-Diphenoxy-1,3,5-triazin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4,6-Diphenoxy-1,3,5-triazin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one is a synthetic organic compound that features a triazine ring and a cyclohexa-2,4-dien-1-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4,6-Diphenoxy-1,3,5-triazin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one typically involves the following steps:
Formation of the Triazine Ring: This can be achieved through the reaction of cyanuric chloride with phenol derivatives under basic conditions.
Cyclohexa-2,4-dien-1-one Formation: The cyclohexa-2,4-dien-1-one moiety can be synthesized via a Diels-Alder reaction between a diene and a dienophile.
Coupling Reaction: The final step involves coupling the triazine ring with the cyclohexa-2,4-dien-1-one moiety using a suitable catalyst and reaction conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenoxy groups.
Reduction: Reduction reactions could target the triazine ring or the cyclohexa-2,4-dien-1-one moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the triazine ring or the phenoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or in drug discovery.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of advanced materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 6-(4,6-Diphenoxy-1,3,5-triazin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. In materials science, it could influence the properties of polymers or other materials through its structural features.
Comparison with Similar Compounds
Similar Compounds
6-(4,6-Diphenoxy-1,3,5-triazin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one: can be compared with other triazine derivatives or compounds containing cyclohexa-2,4-dien-1-one moieties.
Triazine Derivatives: Compounds like melamine or cyanuric acid.
Cyclohexa-2,4-dien-1-one Derivatives: Compounds like quinones or hydroquinones.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which may impart unique chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill.
Properties
CAS No. |
52752-83-7 |
|---|---|
Molecular Formula |
C21H15N3O3 |
Molecular Weight |
357.4 g/mol |
IUPAC Name |
2-(4,6-diphenoxy-1,3,5-triazin-2-yl)phenol |
InChI |
InChI=1S/C21H15N3O3/c25-18-14-8-7-13-17(18)19-22-20(26-15-9-3-1-4-10-15)24-21(23-19)27-16-11-5-2-6-12-16/h1-14,25H |
InChI Key |
VXQJQZGUCPRUIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC(=NC(=N2)C3=CC=CC=C3O)OC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



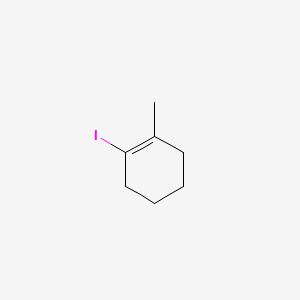
![2-{[(1-Butoxy-3-chloropropan-2-YL)oxy]methyl}oxirane](/img/structure/B14653450.png)

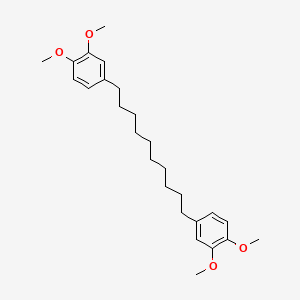
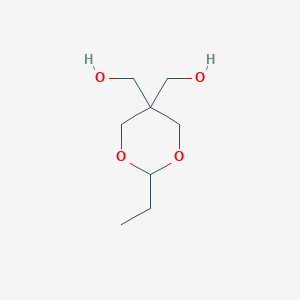
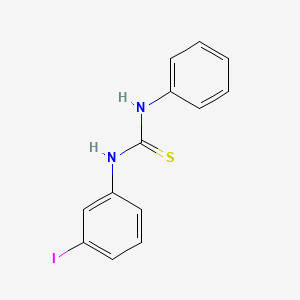
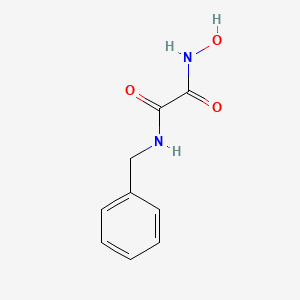

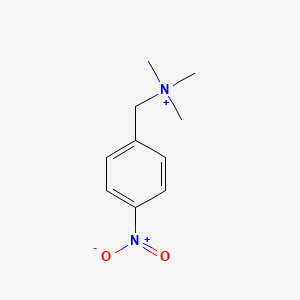
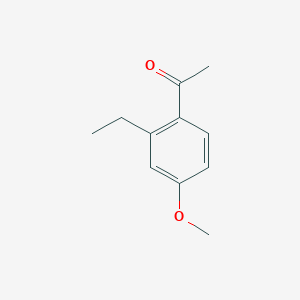
![(E,E)-N,N'-(Dodecane-1,12-diyl)bis[1-(pyridin-2-yl)methanimine]](/img/structure/B14653485.png)
![ethyl 5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B14653508.png)
![1-hydroxy-2-[(E)-sulfamoyliminomethyl]benzene](/img/structure/B14653512.png)
